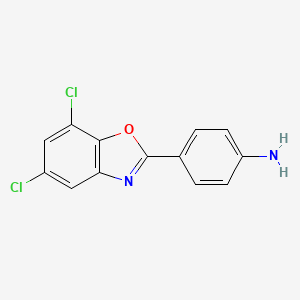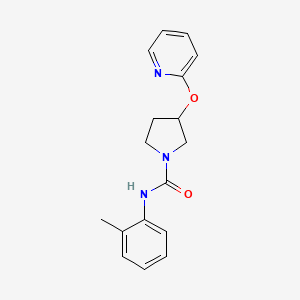
3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with pyrrolidine-1-carboxamide structures have been synthesized and characterized, indicating a broader interest in this class of compounds for their potential biological activities and applications in crystal engineering .
Synthesis Analysis
The synthesis of related pyrrolidine-1-carboxamide compounds involves various chemical reactions, typically starting with the corresponding amines and carboxylic acids or their derivatives. For instance, a novel compound with a pyrrolidine-1-carboxamide moiety was synthesized and characterized using NMR, FT-IR, and MS techniques, and its structure was confirmed by X-ray diffraction . Similarly, the synthesis of a pyridine-2,6-dicarboxamide derivative was achieved by reacting aminophenylimino methylphenol with pyridine-2,6-dicarbonyl dichloride . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of pyrrolidine-1-carboxamide derivatives is often confirmed using X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal . Density Functional Theory (DFT) calculations are also employed to optimize the structure and compare it with experimental data, ensuring consistency between theoretical and empirical findings .
Chemical Reactions Analysis
Pyrrolidine-1-carboxamide compounds can participate in various chemical reactions. For example, acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can lead to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . This indicates that the pyrrolidine-1-carboxamide moiety can be reactive under certain conditions, which could be relevant for the chemical behavior of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-1-carboxamide derivatives are influenced by their molecular structure and intermolecular interactions. For instance, the packing of molecules in the solid state is often dominated by hydrogen bonds . The polymorphism of a pyridine-2,6-dicarboxamide derivative in a single space group has been studied, revealing subtle differences in conformations and packing due to intermolecular hydrogen bonding interactions . These findings suggest that "this compound" may also exhibit specific physical properties and polymorphism based on its molecular interactions.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation and Environmental Applications
Kinetics and Products of the TiO2 Photocatalytic Degradation of Pyridine in Water :The study by Maillard-Dupuy et al. (1994) on the photocatalytic degradation of pyridine, a structural component of the chemical under discussion, highlights the environmental application of pyridine derivatives. The research found that pyridine is rapidly eliminated in water through photocatalysis over TiO2, leading to the formation of various degradation products including acetate, formate, and hydroxylated intermediates. This study sheds light on the potential environmental benefits of utilizing pyridine derivatives in the degradation of harmful substances in water (Maillard-Dupuy et al., 1994).
Synthesis and Structural Analysis
Water mediated synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide :Jayarajan et al. (2019) conducted a study on the synthesis of a compound closely related to the one , through a water-mediated three-component reaction. This research is significant for understanding the synthetic pathways and structural characteristics of similar compounds, and it also delves into computational studies to analyze the non-linear optical (NLO) properties and molecular docking, hinting at potential anticancer activities (Jayarajan et al., 2019).
Anticancer Activity and Molecular Docking Studies
Multiple biological activities and molecular docking studies of newly synthesized 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids :Research by Sribalan et al. (2016) on the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids demonstrates the compound's potential biological activities. The study evaluates these hybrids for antibacterial, anti-inflammatory, and antioxidant activities and employs molecular docking analysis to understand their mode of action. This research indicates the diverse biological applications of pyridine derivatives and their relevance in designing new therapeutic agents (Sribalan et al., 2016).
Chemical Reactions and Mechanistic Insights
Acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides :The study by Gazizov et al. (2015) on the acid-catalyzed ring opening of a structurally related pyrrolidine-1-carboxamide provides valuable insights into the chemical reactivity and potential applications of such compounds. It discusses the formation of dibenzoxanthenes, diarylmethanes, and calixarenes, illustrating the compound's versatility in chemical transformations and its potential utility in synthetic chemistry (Gazizov et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-2-3-7-15(13)19-17(21)20-11-9-14(12-20)22-16-8-4-5-10-18-16/h2-8,10,14H,9,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZBOPIFVLKURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

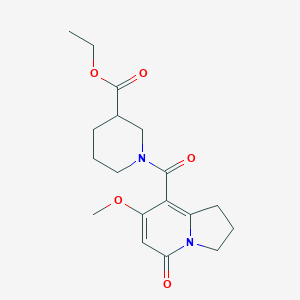
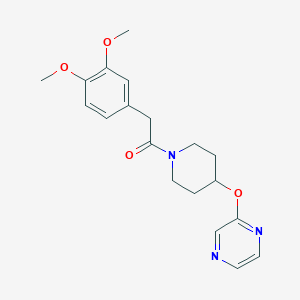


![Methyl (E)-4-oxo-4-[[4-(2-oxopiperidin-1-yl)phenyl]methylamino]but-2-enoate](/img/structure/B2517742.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)
![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2517752.png)
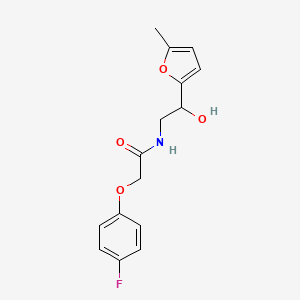
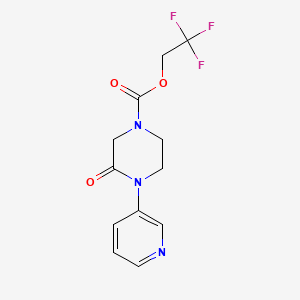
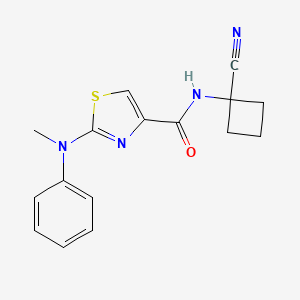
![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)
![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2517759.png)
